Melting Point Comparison: Ethyl Ester vs. Free Acid and 4,5-Dimethyl Analog
The melting point of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is 158 °C (recrystallized from toluene), which is substantially lower than that of the corresponding free acid (5-methoxy-4-methylindole-2-carboxylic acid, m.p. 233 °C) and higher than that of the 4,5-dimethyl analog (ethyl 4,5-dimethylindole-2-carboxylate, m.p. 143–145 °C) [1]. The 15 °C elevation in melting point relative to the 4,5-dimethyl ester indicates stronger intermolecular interactions attributable to the 5-methoxy substituent's hydrogen-bond-accepting capacity.
| Evidence Dimension | Melting point (crystalline phase stability) |
|---|---|
| Target Compound Data | 158 °C |
| Comparator Or Baseline | 5-Methoxy-4-methylindole-2-carboxylic acid (free acid): 233 °C; Ethyl 4,5-dimethylindole-2-carboxylate: 143–145 °C |
| Quantified Difference | Free acid: Δ = +75 °C (acid > ester); 4,5-dimethyl ester: Δ = +13–15 °C (5-MeO-4-Me > 4,5-diMe) |
| Conditions | Recrystallized from toluene (target); literature melting points for comparators. |
Why This Matters
The intermediate melting point (lower than the acid, higher than the 4,5-dimethyl ester) translates to easier handling during synthesis relative to the high-melting free acid, while offering better crystallinity and potential for purification by recrystallization than the more soluble 4,5-dimethyl analog, which is relevant for procurement decisions concerning ease of formulation and storage stability.
- [1] US Patent 4,060,626. Indole-carboxylic carbon compounds and pharmaceutical compositions containing them. Filed 1976-01-02. https://patents.justia.com/patent/4060626 (accessed 2026-04-28). View Source
